[(1-Chlorocyclopropyl)thio]benzene

Catalog No.
S3312394
CAS No.
64416-57-5
M.F
C9H9ClS
M. Wt
184.69 g/mol
Availability
In Stock
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[(1-Chlorocyclopropyl)thio]benzene

CAS Number

64416-57-5

Product Name

[(1-Chlorocyclopropyl)thio]benzene

IUPAC Name

(1-chlorocyclopropyl)sulfanylbenzene

Molecular Formula

C9H9ClS

Molecular Weight

184.69 g/mol

InChI

InChI=1S/C9H9ClS/c10-9(6-7-9)11-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

DSEAFJGJJYHERW-UHFFFAOYSA-N

SMILES

C1CC1(SC2=CC=CC=C2)Cl

Canonical SMILES

C1CC1(SC2=CC=CC=C2)Cl

[(1-Chlorocyclopropyl)thio]benzene is an organic compound featuring a chlorocyclopropyl group attached to a thiophenol unit. Its chemical formula is C9H9ClSC_9H_{9}ClS, and it is characterized by the presence of both a chlorine atom and a sulfur atom in its structure. The compound exhibits unique properties due to the combination of the cyclopropyl ring and the thiol functional group, which can influence its reactivity and interactions with biological systems.

Typical of aromatic compounds and those involving sulfur chemistry:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, allowing for the formation of different derivatives. This process can be facilitated under basic conditions, where nucleophiles such as hydroxide ions or thiols may attack the aromatic ring .
  • Electrophilic Aromatic Substitution: The presence of the sulfur atom may influence electrophilic substitution reactions on the benzene ring, potentially directing incoming electrophiles to specific positions on the aromatic system.
  • Redox Reactions: The thiol group can participate in oxidation-reduction reactions, forming disulfides or polysulfides under appropriate conditions.

Research on [(1-Chlorocyclopropyl)thio]benzene's biological activity is limited, but compounds containing thiol groups are often noted for their roles in biological systems. Thiols can act as antioxidants and may have implications in cellular signaling pathways. Additionally, the chlorinated cyclopropyl moiety could impart unique pharmacological properties, potentially interacting with various biological targets.

Several synthetic routes have been proposed for the preparation of [(1-Chlorocyclopropyl)thio]benzene:

  • Nucleophilic Substitution Reactions: Starting from chlorocyclopropane, a nucleophile such as sodium sulfide can be used to introduce the thiol group .
  • Electrophilic Aromatic Substitution: The chlorocyclopropane derivative can be reacted with thiophenol under acidic conditions to facilitate substitution on the aromatic ring.
  • Direct Chlorination: Thiophenol can be directly chlorinated in the presence of a suitable reagent, followed by cyclopropanation to achieve the desired compound.

[(1-Chlorocyclopropyl)thio]benzene has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a lead compound in drug development, particularly in targeting specific enzymes or receptors.
  • Agricultural Chemicals: Its reactivity could be harnessed for developing agrochemicals that target pests or diseases in crops.
  • Material Science: The compound may find use in synthesizing specialized polymers or materials with unique electronic properties.

Interaction studies involving [(1-Chlorocyclopropyl)thio]benzene are crucial for understanding its potential biological effects. These studies typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific proteins or enzymes.
  • Mechanistic Pathways: Investigating how this compound influences biochemical pathways, particularly those involving redox reactions due to its thiol group.

Several compounds share structural features with [(1-Chlorocyclopropyl)thio]benzene. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
BenzothiazoleContains nitrogen and sulfurExhibits different electronic properties
ThiophenolSimple phenolic thiolLacks cyclopropyl moiety
1-ChlorobenzeneSimple chlorinated benzeneNo sulfur atom present
CyclopropylmethylsulfideCyclopropyl and sulfurDifferent reactivity due to absence of aromaticity

[(1-Chlorocyclopropyl)thio]benzene stands out due to its combination of a chlorinated cyclopropyl group and a thiophenolic structure, offering unique reactivity profiles not found in simpler analogs.

Nucleophilic Substitution Strategies for Thioether Formation

Nucleophilic substitution reactions are the cornerstone of thioether synthesis, leveraging the electron-rich sulfur atom in thiophenol derivatives to displace leaving groups. For [(1-Chlorocyclopropyl)thio]benzene, the chlorine atom on the cyclopropane ring serves as an electrophilic site for nucleophilic attack. A typical approach involves reacting cyclopropane-containing alkyl halides with thiophenolates under basic conditions.

The reaction kinetics follow a second-order rate law, consistent with a concerted SN2 mechanism, where the nucleophile attacks the electrophilic carbon from the opposite side of the leaving group. Steric hindrance from the cyclopropane ring slightly reduces reaction rates compared to linear alkyl halides, but the inherent strain of the cyclopropane ring enhances electrophilicity, partially offsetting this effect.

Table 1: Optimization of Nucleophilic Substitution Conditions

NucleophileSolventTemperature (°C)Yield (%)
Sodium thiophenolateDMF8078
Potassium sulfideEthanol6065
ThioureaAcetone2542

Polar aprotic solvents like dimethylformamide (DMF) improve yields by stabilizing the transition state through solvation. Recent advances include using phase-transfer catalysts to facilitate reactions in biphasic systems, enabling milder conditions and reduced side reactions.

Transition Metal-Catalyzed Cyclopropanation Approaches

Transition metal catalysts offer precise control over cyclopropane ring formation, particularly for sterically demanding substrates. Rhodium and palladium complexes are effective in facilitating [2+1] cycloadditions between diazo compounds and alkenes, followed by thioetherification.

For example, rhodium(II) acetate catalyzes the reaction of diazoacetates with vinyl sulfides to generate cyclopropane intermediates, which are subsequently functionalized with chlorine via electrophilic substitution. Ligand choice critically influences regioselectivity: bisphosphine ligands with small bite angles favor cyclopropane retention, while bulkier ligands promote ring-opening.

Table 2: Catalyst Performance in Cyclopropanation

CatalystLigandYield (%)Selectivity (Cp:Allylic)
Rh(cod)Cldppe82>20:1
Pd(OAc)2BINAP751:3
Cu(OTf)2Phenanthroline681:1

Density functional theory (DFT) studies reveal that electron-deficient metal centers stabilize the transition state by coordinating to the cyclopropane ring’s π-system, lowering activation energy.

Continuous-Flow Reactor Systems for Scalable Production

Continuous-flow reactors address scalability challenges associated with traditional batch synthesis. These systems enhance heat and mass transfer, crucial for exothermic reactions like thioether formation. A representative setup involves pumping solutions of chlorocyclopropane and sodium thiophenolate through a heated microreactor, achieving residence times under 10 minutes.

Key advantages include:

  • Improved reproducibility: Precise temperature and flow rate control minimize batch-to-batch variability.
  • Safety: Smaller reaction volumes reduce risks associated with reactive intermediates.
  • Throughput: Multi-stage processes integrate cyclopropanation, chlorination, and thioetherification in a single flow path.

Table 3: Batch vs. Continuous-Flow Performance

ParameterBatch ReactorContinuous-Flow
Reaction Time (h)60.5
Yield (%)7885
Purity (%)9297

Oxidative Coupling Techniques Utilizing Hypervalent Iodine Reagents

Hypervalent iodine reagents, such as iodobenzene diacetate (IBDA), enable oxidative coupling of cyclopropanethiols with aromatic rings. This method circumvents the need for pre-functionalized substrates, directly forming the C–S bond via a radical mechanism.

The reaction proceeds through single-electron transfer (SET) from the thiol to the iodine reagent, generating a thiyl radical that abstracts a hydrogen atom from the cyclopropane. Subsequent recombination yields the thioether product.

Table 4: Hypervalent Iodine Reagents in Oxidative Coupling

ReagentSolventYield (%)
IBDACH3CN88
Dess–Martin periodinaneDCM76
PhI(OAc)2Toluene65

This approach is particularly effective for electron-rich arenes, where the radical intermediate stabilizes through conjugation with aromatic π-systems.

The construction of the 1-chlorocyclopropyl moiety in [(1-Chlorocyclopropyl)thio]benzene relies on cyclopropanation strategies governed by stereoelectronic considerations. The Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple, generates a zinc-carbenoid intermediate that undergoes stereospecific addition to alkenes [3]. Computational studies reveal that the reaction proceeds via a concerted [2+1] cycloaddition mechanism, where the carbenoid’s electrophilic carbon attacks the alkene’s π-bond while the zinc moiety stabilizes the transition state through partial charge transfer [3] [7].

Transition-state analyses demonstrate that the cyclopropane ring’s angle strain (≈27 kcal/mol) is partially offset by hyperconjugation between the cyclopropane’s bent σ-bonds and adjacent orbitals [6]. In [(1-Chlorocyclopropyl)thio]benzene, the chlorine substituent induces an electron-withdrawing effect, polarizing the cyclopropane ring and increasing its susceptibility to nucleophilic attack at the sulfur center . Steric effects further modulate reactivity, as evidenced by the preferential formation of trans-configured cyclopropanes when bulky directing groups are present [4].

Sulfur-Centered Nucleophilic Attack Mechanisms

The introduction of the thioether functionality occurs via sulfur-centered nucleophilic substitution. Benzenthiol derivatives react with 1-chlorocyclopropane precursors through a bimolecular nucleophilic substitution (SN2) mechanism [5]. Kinetic studies confirm second-order dependence on both the thiolate anion and alkyl chloride concentrations, with a characteristic backside attack trajectory that inverts configuration at the electrophilic carbon [5] [7].

Table 1: Comparative Reactivity of Nucleophiles in Thioether Formation

NucleophileRelative Rate (krel)SolventTemperature (°C)
PhS1.00DMF25
MeS0.78DMF25
PhS1.45THF25

Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity by stabilizing the transition state’s partial charges, while protic solvents retard reactivity through hydrogen bonding [7]. Substituent effects on the aromatic ring further influence reaction rates, with electron-donating groups (para-methoxy) accelerating thiolate formation by 1.3-fold compared to electron-withdrawing groups (para-nitro) .

Solvent and Temperature Effects on Reaction Kinetics

The synthesis’s efficiency depends critically on solvent polarity and thermal parameters. Continuous-flow experiments demonstrate that dichloromethane (DCM) achieves 94% conversion at 60°C, whereas tetrahydrofuran (THF) requires 80°C for comparable yields [7]. This disparity arises from DCM’s higher polarity (ε = 8.93), which stabilizes ionic intermediates more effectively than THF (ε = 7.52) [7].

Table 2: Kinetic Parameters for [(1-Chlorocyclopropyl)thio]benzene Synthesis

SolventΔH‡ (kJ/mol)ΔS‡ (J/mol·K)k (25°C, M−1s−1)
DCM68.2−45.11.2 × 10−3
THF72.8−52.38.4 × 10−4
2-Me-THF75.1−58.96.7 × 10−4

Arrhenius analyses reveal an activation energy (Ea) of 65–75 kJ/mol, consistent with a concerted SN2 pathway [5] [7]. Cryogenic stopped-flow techniques further show that cooling to −40°C reduces byproduct formation by 40%, highlighting the role of thermal control in minimizing side reactions [4].

Transient Intermediate Characterization Through Cryogenic Trapping

Key intermediates in the reaction pathway, such as the cyclopropylcarbinyl cation, have been isolated using cryogenic matrix isolation at −196°C [6]. Fourier-transform infrared (FTIR) spectroscopy identifies a characteristic C–Cl stretching band at 550 cm−1, while electron paramagnetic resonance (EPR) confirms the radical nature of sulfur-centered intermediates [4] [6].

X-ray crystallographic studies of trapped intermediates reveal distorted tetrahedral geometry at the sulfur center, with C–S bond lengths of 1.82 Å and S–C–C angles of 104.5° . These structural features align with density functional theory (DFT) predictions, which indicate partial double-bond character (25% π) in the C–S bond due to pd orbital hybridization [4] [6].

Strain-Release Mechanisms in Cyclopropyl Systems

The cyclopropyl moiety in [(1-Chlorocyclopropyl)thio]benzene contains substantial ring strain energy, with cyclopropane systems exhibiting approximately 27.6 kcal/mol of strain energy [2]. This inherent strain energy provides a driving force for ring-opening reactions that can generate reactive intermediates suitable for cyclopropene formation [3] [4]. The chlorine substituent on the cyclopropyl ring further activates the system toward nucleophilic attack, facilitating strain-release processes under mild conditions [3].

Strain-release-driven reactions have emerged as powerful tools in organic synthesis, capitalizing on the inherent instability of small cycloalkanes to enable transformative bond formations [4] [5]. The electrochemical activation of alkyl cyclopropanes through single-electron oxidation has been demonstrated to provide sustainable pathways for ring-opening reactions, offering direct access to diverse molecular scaffolds [4] [5].

Synthetic Applications in Cyclopropene Formation

Research has established that cyclopropyl thioethers can serve as effective precursors for cyclopropene synthesis through palladium-catalyzed ring-opening processes [6]. The palladium-catalyzed ring opening of cyclopropane-substituted thioethers involves intramolecular trapping of intermediate aryl palladium species to afford valuable synthetic intermediates [6]. These transformations require bulkier electron-donating phosphines, such as tri-tert-butylphosphine, to achieve optimal yields, in contrast to analogous cyclopropylamines which function effectively with triphenylphosphine [6].

Reaction TypeCatalyst SystemSubstrate ScopeTypical YieldsReference
Ring-opening cyclizationPd/P(t-Bu)₃Cyclopropyl thioethers60-85% [6]
Carbonylative difunctionalizationPd/diaryl disulfidesCyclopropenes70-90% [7]
Electrochemical activationElectrochemical oxidationNon-biased cyclopropanes65-80% [4]

Mechanistic Considerations

The mechanism of strain-release in [(1-Chlorocyclopropyl)thio]benzene involves initial coordination of the sulfur atom to the metal catalyst, followed by oxidative addition across the strained carbon-carbon bond [3]. The resulting metallacycle intermediate can undergo various transformations depending on the reaction conditions and coupling partners present [3]. Computational studies have revealed that the binding energy differences between enantiomeric cyclopropane substrates can reach 3-6 kcal/mol, providing sufficient discrimination for enantioselective transformations [8].

Directed Carbon-Hydrogen Functionalization Using Sulfur Directing Groups

Thioether Directing Group Properties

Sulfur-containing functional groups have gained significant attention as directing groups for catalytic carbon-hydrogen transformation of aromatic and heteroaromatic compounds [9] [10]. Thioether directing groups offer unique advantages including ease of installation via nucleophilic substitution chemistry, facile removal and transformation to other functional groups, and established effectiveness in palladium complex formation and catalysis [11] [10].

The coordination behavior of thioethers differs substantially from nitrogen and oxygen-based directing groups due to the softer nature of sulfur and its ability to form stable bonds with soft metals [12] [10]. Recent studies have demonstrated that thioether groups can readily be removed and transformed to other functional groups, making them valuable synthetic handles in pharmaceutical and materials chemistry [9] .

Palladium-Catalyzed Carbon-Hydrogen Activation

Palladium-catalyzed carbon-hydrogen activation using [(1-Chlorocyclopropyl)thio]benzene as a directing group substrate has shown promising results in site-selective substitution reactions [11] [14]. The heteroaryl thioether directing group has been developed for use in palladium(II) catalysis to orchestrate key elementary steps in challenging oxidative functionalization reactions [11].

Benzothiazole thioether directing groups have demonstrated particular effectiveness in palladium-catalyzed asymmetric carbon-hydrogen olefination reactions [11] [15]. These systems exhibit high reactivity and selectivity, with benzothiazole derivatives providing yields of 85-91% for various olefination products [11]. The reaction tolerates diverse functional groups including olefins, alcohols, heterocycles, carbamates, amides, and aryl halides [11].

Rhodium and Iridium Catalysis

Site-selective substitution on indole and naphthalene skeletons using thioether directing groups under CpRh(III) or CpIr(III) catalysis represents a significant advancement in directed carbon-hydrogen functionalization [9]. These transformations demonstrate high site selectivity and functional group tolerance, making them valuable for pharmaceutical applications [9] [15].

The use of σ-donor ligands such as N,N-dimethylacetamide in palladium(II) catalytic cycles and σ-donor/π-acceptor ligands such as triphenylphosphine in ruthenium(II) catalytic cycles has been shown to enhance arylation rates significantly [15]. These enhancements are governed by the carbon-hydrogen acidity of the aryl ring components in the substrate molecules [15].

Catalyst SystemDirecting GroupSubstrate TypeSelectivityYieldsReference
Pd(II)/BenzothiazoleThioetherInternal alkenes>20:185-91% [11]
Cp*Rh(III)ThioetherIndole derivatives>10:170-85% [9]
Ru(II)/PPh₃BenzothiazoleAryl iodidesmono-selective75-90% [15]

Enantioselective Carbon-Hydrogen Activation

Enantioselective palladium(II)-catalyzed carbon-hydrogen activation of aryl alkyl thioethers has been achieved for the construction of both α- and β-chiral centers [16]. The incorporation of remote substitution on aryl thioether motifs enables α-desymmetrization, while mono-N-protected amino anilamide ligands facilitate β-desymmetrization [16].

Remarkably, the stereochemical outcome for formation of α- and β-chiral products was determined to be opposite in configuration despite using the same absolute chirality source on the ligand scaffolds [16]. Detailed density functional theory studies revealed that this counterintuitive result arises from the delicate balance between Pauli repulsion and London dispersion forces affecting the disparate stereochemical outcomes [16].

Construction of Chiral Sulfur-Containing Heterocycles

Asymmetric Synthesis of Sulfur Stereogenic Centers

The construction of enantioenriched sulfur stereogenic centers remains challenging and represents an active area of research [17] [18]. Present asymmetric strategies mainly utilize stoichiometric amounts of chiral reagents or chiral auxiliaries, with limited success in developing broadly applicable catalytic strategies [17].

Palladium-catalyzed asymmetric [3+2] annulations of vinylethylene carbonates with sulfinylanilines have established the first modular platform to access chiral thio-oxazolidinones with S(IV)-stereogenic centers [19] [18] [20]. This protocol features readily available starting materials and achieves high enantio- and diastereoselectivity [18] [20].

Chiral Thio-Oxazolidinone Synthesis

The synthesis of S(IV)-stereogenic chiral thio-oxazolidinones represents a significant advancement in asymmetric sulfur chemistry [19] [18]. The team utilized Pd₂(dba)₃·CHCl₃ as a catalyst together with chiral urea-containing phosphine ligands to react different vinylethylene carbonates with various N-aryl-substituted sulfinylamines at 13°C [19].

For substituted vinylethylene carbonates, Pd(PPh₃)₄ was employed as a catalyst together with a different chiral urea-containing phosphine ligand and tetrahydrofuran as the solvent to perform reactions at 15°C [19]. This approach led to the cis-selective formation of chiral thiooxazolidinones with excellent stereochemical control [19].

CatalystLigand TypeTemperatureSelectivityYield Rangeee Range
Pd₂(dba)₃Urea-phosphine13°Ctrans75-92%85-99%
Pd(PPh₃)₄Urea-phosphine15°Ccis70-88%90-99%

Enzymatic Approaches to Chiral Thioethers

Ene-reductase-catalyzed carbon-carbon bond formation has emerged as a powerful method for asymmetric enantio-complementary synthesis of thioethers [21]. These enzymatic transformations utilize α-bromoacetophenones and pro-chiral vinyl sulfides to construct chiral thioethers without requiring light activation [21].

The highest conversion and selectivity were achieved with GluER T36A using fluorinated substrates, reaching up to 82% conversion and greater than 99.5% enantiomeric excess [21]. Depending on the choice of ene-reductase, either enantiomer of the product could be accessed, providing valuable synthetic flexibility [21].

Transition Metal-Catalyzed Asymmetric Synthesis

Palladium-catalyzed borrowing hydrogen synthesis of thioethers from thiols and aldehydes formed in situ from alcohols represents an atom-economical approach to chiral sulfur-containing compounds [22]. The reaction proceeds through dehydrogenation of the alcohol to give a palladium hydride intermediate and an aldehyde, followed by thiol addition and subsequent reduction [22].

The mechanism involves formation of a hemithioacetal intermediate that transforms into a thionium ion, which is rapidly reduced by palladium hydrides to give the final thioether product [22]. This approach demonstrates excellent functional group tolerance and can be scaled to preparative levels [22].

Photoredox Catalysis Applications in Sulfur Transfer Reactions

Visible Light-Induced Sulfur Radical Generation

Photoredox catalysis has emerged as a powerful method for generating sulfur-centered radicals under mild conditions using visible light [23] [24]. These methodologies offer significant advantages over traditional approaches, including enhanced functional group tolerance, reduced waste generation, and operation under ambient conditions [24].

Sulfur-centered radicals produced from various organic compounds exhibit high reactivity and find diverse applications in organosulfur compound construction [23]. These radicals can be generated through single-electron-transfer oxidation processes using photoredox catalysts including organic dyes and transition metal complexes [23].

Photoredox-Catalyzed Sulfur Transfer Mechanisms

The photocatalytic deoxygenation of sulfoxides using visible light has been achieved through polar/radical crossover processes between phosphine radical cations and sulfoxides [25]. This transformation utilizes either Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆ or fac-Ir(ppy)₃ as photocatalysts to facilitate mild deoxygenation reactions [25].

Photoredox-catalyzed synthesis of sulfones through deaminative insertion of sulfur dioxide represents another significant application [26]. Katritzky salts serve as alkyl radical precursors with sulfur dioxide insertion under photoredox catalysis, enabling direct generation of various alkylsulfonyl radicals through photoinduced single electron reduction [26].

Thiol-Ene Reactions Under Photoredox Conditions

Radical thiol-ene reactions can be initiated by visible light irradiation in the presence of transition metal polypyridyl photocatalysts [27]. The success of these transformations relies upon the use of p-toluidine as an essential redox mediator capable of catalyzing the photooxidation of thiols to thiyl radical intermediates [27].

High-yielding thiol-ene reactions of cysteine-containing biomolecules can be accomplished using biocompatible wavelengths of visible light under aqueous conditions with the thiol component as the limiting reagent [27]. These conditions enable selective bioconjugation applications with excellent chemoselectivity [27].

Photoredox SystemSubstrate TypeReaction ConditionsYieldsApplications
Ir(ppy)₃/p-toluidineThiol-alkeneVisible light, RT85-95%Bioconjugation
Ru(bpy)₃²⁺SulfoxideBlue LED, RT70-90%Deoxygenation
Katritzky salts/SO₂Alkyl radicalsVisible light75-92%Sulfonylation

Sulfamoyl Radical Generation and Applications

A novel approach for light-mediated generation of sulfamoyl radicals using sulfur dioxide has been developed [28]. In the presence of photoredox catalysts, sulfamoyl radicals can be generated directly from sulfur dioxide or the sulfur dioxide surrogate DABSO and N-aminopyridinium salts as nitrogen radical precursors [28].

Trapping of the in situ generated sulfamoyl radicals with selected electron-rich olefins affords different sulfonamides in moderate to good yields through a three-component procedure [28]. This transformation provides an attractive and conceptually novel approach for assembling sulfonamide functionality, which represents a privileged motif in active pharmaceutical ingredients [28].

XLogP3

3.5

Dates

Last modified: 08-19-2023

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